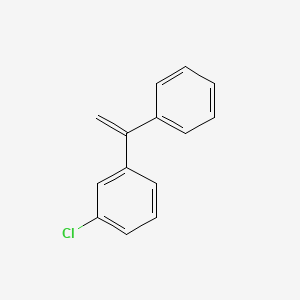

1-Chloro-3-(1-phenylvinyl)benzene

Description

BenchChem offers high-quality 1-Chloro-3-(1-phenylvinyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-3-(1-phenylvinyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(1-phenylethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl/c1-11(12-6-3-2-4-7-12)13-8-5-9-14(15)10-13/h2-10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZBESJTTHZAST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505124 | |

| Record name | 1-Chloro-3-(1-phenylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29265-81-4 | |

| Record name | 1-Chloro-3-(1-phenylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-3-(1-phenylvinyl)benzene

Executive Summary

This technical guide provides a comprehensive overview of 1-Chloro-3-(1-phenylvinyl)benzene (CAS No. 29265-81-4), a versatile chemical intermediate with significant potential in pharmaceutical development, polymer science, and advanced materials research. This document delves into the compound's physicochemical properties, spectroscopic profile, and plausible synthetic pathways. Furthermore, it explores its chemical reactivity, key applications, and essential safety protocols. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes foundational chemical principles with practical, field-proven insights to serve as an essential resource for leveraging this compound in innovative research and development projects.

Physicochemical and Spectroscopic Profile

1-Chloro-3-(1-phenylvinyl)benzene, also known as 1-chloro-3-(1-phenylethenyl)benzene, is a substituted styrene derivative.[1] The presence of a chlorine atom on one aromatic ring and a vinyl linkage to a second phenyl group imparts a unique combination of reactivity and stability, making it a valuable building block in organic synthesis.[1]

Key Identifiers and Properties

The fundamental properties of 1-Chloro-3-(1-phenylvinyl)benzene are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 29265-81-4 | [1] |

| Molecular Formula | C₁₄H₁₁Cl | [1] |

| Molecular Weight | 214.69 g/mol | [1] |

| Appearance | Yellow Liquid | [1] |

| Purity | ≥ 97% (Assay) | [1] |

| MDL Number | MFCD06658409 | [1] |

| PubChem ID | 12634148 | [1] |

Predicted Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the aromatic region (7.0-7.6 ppm) due to the presence of two distinct phenyl rings. The vinyl protons will appear as two distinct singlets (or very closely coupled doublets, a geminal coupling) in the 5.0-6.0 ppm range.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show 12 distinct signals in the aromatic region (~125-145 ppm). The vinylic carbons are expected around 115 ppm (CH₂) and 148 ppm (quaternary carbon).

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Notes |

|---|---|---|---|

| Vinyl Protons (CH₂) | 5.4 - 5.9 (2H, two singlets) | ~115 | Geminal protons on the double bond. |

| Quaternary Vinyl C | - | ~148 | Attached to both phenyl rings. |

| Unsubstituted Phenyl Ring | 7.2 - 7.4 (5H, multiplet) | 127-129 | Standard chemical shifts for a monosubstituted benzene ring. |

| Chloro-substituted Phenyl Ring | 7.1 - 7.5 (4H, multiplet) | 126-135 | Chlorine atom causes slight shifts in adjacent proton and carbon signals. The carbon bearing the chlorine (C-Cl) is expected around 134 ppm. |

| Quaternary Phenyl Cs | - | 140-143 | Carbons attached to the vinyl group. |

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for C-H stretching of the aromatic rings (~3050-3100 cm⁻¹), C=C stretching of the aromatic rings (~1600, 1490, 1450 cm⁻¹), C=C stretching of the vinyl group (~1630 cm⁻¹), and a strong C-Cl stretching band in the fingerprint region (~1000-1100 cm⁻¹).[3]

Mass Spectrometry (MS): The electron ionization mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 214 and an M+2 peak at m/z 216 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a monochlorinated compound.[2]

Synthesis and Mechanistic Insights

A direct, published synthesis protocol for 1-Chloro-3-(1-phenylvinyl)benzene is not widely documented. However, a highly plausible and efficient two-step synthesis can be designed based on fundamental organometallic and elimination reactions. The proposed pathway involves a Grignard reaction followed by an acid-catalyzed dehydration.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the vinyl group via a dehydration reaction, leading back to a tertiary alcohol. This alcohol can be formed from the nucleophilic addition of a phenyl Grignard reagent to a suitable ketone.

Caption: Retrosynthetic pathway for 1-Chloro-3-(1-phenylvinyl)benzene.

Proposed Synthesis Protocol

This protocol is a self-validating system. The success of Step 1 (the Grignard reaction) is confirmed by the disappearance of the ketone starting material (monitored by TLC) and the formation of the intermediate alcohol. The success of Step 2 is confirmed by the formation of the final product and the disappearance of the alcohol, often accompanied by the visual formation of water.

Step 1: Synthesis of 1-(3-chlorophenyl)-1-phenylethanol via Grignard Reaction

-

Causality: This step utilizes the powerful nucleophilicity of the phenyl Grignard reagent to attack the electrophilic carbonyl carbon of 3-chloroacetophenone, forming a new carbon-carbon bond and, after workup, the desired tertiary alcohol intermediate.[5] Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by protic sources like water.[6]

-

Protocol:

-

Apparatus Setup: All glassware (a three-neck round-bottom flask, dropping funnel, and condenser) must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled while hot under an inert atmosphere (Nitrogen or Argon).[6]

-

Grignard Reagent Formation: Place magnesium turnings (1.2 eq.) in the flask. In the dropping funnel, add a solution of bromobenzene (1.1 eq.) in anhydrous diethyl ether or THF.[7]

-

Add a small portion of the bromobenzene solution to the magnesium. Initiation may require gentle warming or the addition of a small iodine crystal. An exothermic reaction and the formation of a cloudy, grayish-brown solution indicates the reaction has started.[7]

-

Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir for 30-60 minutes until most of the magnesium is consumed.[6]

-

Addition to Ketone: Cool the freshly prepared phenylmagnesium bromide solution in an ice bath. Dissolve 3-chloroacetophenone (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the Grignard reagent. A color change (often to a deep red or orange) and an exothermic reaction are expected.[8] Maintain the temperature below 20 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until TLC analysis shows complete consumption of the ketone.

-

Workup: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide to form the alcohol and precipitates magnesium salts.

-

Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(3-chlorophenyl)-1-phenylethanol. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.

-

Step 2: Acid-Catalyzed Dehydration to 1-Chloro-3-(1-phenylvinyl)benzene

-

Causality: This step employs an E1 elimination mechanism. A strong acid (like sulfuric acid or p-toluenesulfonic acid) protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). Departure of water generates a stable tertiary carbocation, which then eliminates a proton to form the thermodynamically favored double bond of the final product.[9][10]

-

Protocol:

-

Place the crude 1-(3-chlorophenyl)-1-phenylethanol from Step 1 into a round-bottom flask equipped with a Dean-Stark apparatus or a simple distillation setup.

-

Add a solvent such as toluene and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq., or a few drops of concentrated H₂SO₄).

-

Heat the mixture to reflux. Water will be formed and can be collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitor the reaction by TLC until the starting alcohol is no longer present.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic solution with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid, followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The resulting crude product, 1-Chloro-3-(1-phenylvinyl)benzene, can be purified by vacuum distillation or silica gel column chromatography to yield a yellow liquid.

-

Chemical Reactivity and Synthetic Utility

The dual functionality of 1-Chloro-3-(1-phenylvinyl)benzene—an electrophilic aromatic ring and a polymerizable vinyl group—makes it a highly valuable synthetic intermediate.[1]

Cross-Coupling Reactions

The aryl chloride moiety is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 3-position, enabling the construction of complex molecular architectures. For example, a Suzuki coupling can be used to introduce a new aryl or alkyl group.

Caption: General workflow for a Suzuki cross-coupling reaction.

Electrophilic Aromatic Substitution

The chloro-substituted ring is deactivated towards electrophilic aromatic substitution, while the unsubstituted phenyl ring remains active. The vinyl group is also a site for electrophilic addition. This differential reactivity can be exploited for selective functionalization of the molecule.[11]

Polymerization

Like styrene, the vinyl group can undergo polymerization (free-radical, cationic, or anionic) to produce specialty polymers. The presence of the chloro-phenyl moiety can enhance properties such as thermal stability, flame retardancy, and refractive index, making these polymers suitable for advanced materials in the automotive and electronics industries.[1]

Applications in Research and Development

The unique structure of 1-Chloro-3-(1-phenylvinyl)benzene makes it a key starting material in several high-value R&D areas:

-

Pharmaceutical and Agrochemical Synthesis: It serves as a crucial building block for creating complex molecules with specific biological activities.[1] Its structure can be found in scaffolds for developing novel anti-cancer agents or fungicides.

-

Materials Science: It is employed in creating advanced materials with tailored optical and electronic properties, which are beneficial for applications in sensors and display technologies.[1]

-

Polymer Chemistry: As a monomer, it is used to produce specialty polymers with enhanced thermal stability and mechanical strength.[1]

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for 1-Chloro-3-(1-phenylvinyl)benzene is not universally available. Therefore, handling precautions should be based on structurally similar compounds like chlorobenzene and other chlorinated aromatic hydrocarbons.[12]

Hazard Identification

The following table summarizes the anticipated hazards.

| Hazard Type | Classification | Precautionary Statement | Source(s) |

| Flammability | Flammable Liquid (Category 3) | H226: Flammable liquid and vapor. Keep away from heat, sparks, open flames. | [12] |

| Health Hazards | Acute Toxicity, Inhalation (Category 4)Skin Irritation (Category 2) | H332: Harmful if inhaled.H315: Causes skin irritation. Avoid breathing vapors. Wear protective gloves and clothing. | [12] |

| Environmental | Toxic to aquatic life with long-lasting effects. | H411: Avoid release to the environment. |

Recommended Handling Protocols

-

Work in a well-ventilated fume hood to avoid inhalation of vapors.[13]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Keep the compound away from ignition sources, as it is flammable.

-

Ground and bond containers when transferring material to prevent static discharge.[12]

-

Avoid contact with strong oxidizing agents.[13]

Storage and Stability

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Recommended storage temperature is between 0-8 °C for long-term stability.[1]

-

Store away from incompatible materials such as strong oxidizing agents.

Conclusion

1-Chloro-3-(1-phenylvinyl)benzene is a high-value chemical intermediate with a diverse range of applications spanning from medicinal chemistry to materials science. Its synthesis, while not commonly published, can be reliably achieved through a robust Grignard reaction followed by dehydration. Its distinct reactive sites—the aryl chloride and the vinyl group—offer chemists a versatile platform for constructing complex molecules and advanced polymers. Adherence to strict safety protocols based on analogous compounds is essential for its handling and use. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently and effectively utilize this compound in their synthetic endeavors.

References

-

Quora. (2023). What is the partial synthesis of 1-chloro-3-propylbenzene from benzene?[Link]

-

PubChem. 1-Chloro-3-ethylbenzene. [Link]

-

PubChem. (1-Chloro-3-phenylpropyl)benzene. [Link]

-

ACS Publications. (2024). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. [Link]

-

University of Santiago de Compostela. Copies of 1H, 13C, 19F NMR spectra. [Link]

-

YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

-

MDPI. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Quora. (2024). How does 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are ortho-para directors?[Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

NIST. Benzene, 1-chloro-3-methyl-. [Link]

- Google Patents. CN105198693A - Preparation method of 1-chlorine-3-phenyl propane.

-

University of Wisconsin-Madison. Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]

-

Reddit. (2014). Help with Grignard reaction experimental observations. [Link]

-

Truman State University. (2012). The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. [Link]

-

Carl Roth. Safety Data Sheet: Chlorobenzene. [Link]

-

ResearchGate. (2025). Dehydration of Phenyl Ethanol to Styrene under Reactive Distillation Conditions: Understanding the Catalyst Deactivation. [Link]

-

ResearchGate. (2025). Synthesis of 1- and 3-chloro-phenothiazines. [Link]

-

NIST. Benzene, 1-chloro-3-methyl- IR Spectrum. [Link]

-

NIST. Benzene, 1-chloro-3-methyl- Infrared Spectrum. [Link]

- Google Patents.

- Google Patents.

-

PubChem. 1-(4-Chlorophenyl)-1-phenylethanol. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Benzene, 1-chloro-3-methyl- [webbook.nist.gov]

- 3. Benzene, 1-chloro-3-methyl- [webbook.nist.gov]

- 4. Benzene, 1-chloro-3-methyl- [webbook.nist.gov]

- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2010110841A1 - Dehydration of 1-phenyl ethanol - Google Patents [patents.google.com]

- 11. biosynth.com [biosynth.com]

- 12. carlroth.com [carlroth.com]

- 13. fishersci.com [fishersci.com]

1-Chloro-3-(1-phenylvinyl)benzene structure and properties

An In-Depth Technical Guide to 1-Chloro-3-(1-phenylvinyl)benzene

This guide provides a comprehensive technical overview of 1-Chloro-3-(1-phenylvinyl)benzene, a versatile chemical intermediate. It is intended for an audience of researchers, scientists, and professionals in drug development and materials science. The document delves into the compound's structural characteristics, physicochemical properties, synthesis, reactivity, and applications, grounding all claims in authoritative references.

Molecular Identity and Structural Elucidation

1-Chloro-3-(1-phenylvinyl)benzene, also known as 1-chloro-3-(1-phenylethenyl)benzene, is an organic compound featuring a stilbene-like backbone.[1] Its structure is characterized by a benzene ring substituted with a chloro group at the meta-position relative to a 1-phenylvinyl substituent. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block in targeted synthesis.

The chloro group acts as an electron-withdrawing group via induction, yet a weak deactivator for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The 1-phenylvinyl group, through its conjugated system, significantly influences the molecule's electronic properties and reactivity, particularly at the vinyl double bond.

Molecular Structure of 1-Chloro-3-(1-phenylvinyl)benzene

Caption: 2D structure of 1-Chloro-3-(1-phenylvinyl)benzene.

Physicochemical and Spectroscopic Properties

The compound exists as a yellow liquid under standard conditions and requires refrigerated storage (0-8 °C) to maintain its integrity.[1] A summary of its key properties is provided below.

| Property | Value | Source |

| CAS Number | 29265-81-4 | [1] |

| Molecular Formula | C₁₄H₁₁Cl | [1] |

| Molecular Weight | 214.69 g/mol | [1] |

| Appearance | Yellow liquid | [1] |

| Purity | ≥ 97% (Assay) | [1] |

| MDL Number | MFCD06658409 | [1] |

| PubChem ID | 12634148 | [1] |

While detailed, publicly available spectroscopic data (NMR, IR) is scarce, the structure suggests key characteristic signals.

-

¹H NMR: Aromatic protons would appear in the δ 7.0-8.0 ppm range. The vinyl protons would be visible as singlets in the δ 5.0-6.0 ppm region.

-

¹³C NMR: Aromatic carbons would resonate in the δ 120-145 ppm range. The carbon bearing the chlorine atom would be shifted accordingly. The vinyl carbons would appear around δ 115 ppm and δ 140 ppm.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 214, with a characteristic M+2 peak at m/z 216 (approximately one-third the intensity of M+) due to the ³⁷Cl isotope.

Synthesis and Mechanistic Rationale

The synthesis of 1-Chloro-3-(1-phenylvinyl)benzene typically involves a Wittig reaction, a reliable method for forming carbon-carbon double bonds. This approach offers high yields and stereochemical control.

Rationale for the Wittig Approach: The Wittig reaction is chosen for its efficiency in converting a ketone into an alkene. The reaction proceeds via a phosphonium ylide, which attacks the carbonyl carbon of a ketone. The resulting betaine intermediate collapses to form a stable triphenylphosphine oxide and the desired alkene. This method avoids the rearrangements that can occur in acid-catalyzed elimination reactions.

General Synthesis Workflow via Wittig Reaction

Caption: A typical workflow for the synthesis of the title compound.

Detailed Experimental Protocol

-

Ylide Generation: Benzyltriphenylphosphonium chloride (1.1 eq) is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0 °C.

-

Deprotonation: A strong base, such as n-butyllithium (n-BuLi) (1.05 eq), is added dropwise. The formation of the deep red or orange color of the ylide indicates a successful reaction. The mixture is stirred for 1-2 hours at this temperature.

-

Reaction with Ketone: A solution of 3-chloroacetophenone (1.0 eq) in anhydrous THF is added slowly to the ylide solution at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel, using a non-polar eluent system (e.g., hexane/ethyl acetate mixture) to yield the pure 1-Chloro-3-(1-phenylvinyl)benzene.

Chemical Reactivity and Applications

The dual functionality of 1-Chloro-3-(1-phenylvinyl)benzene makes it a valuable intermediate in several fields.[1]

Reactivity Profile

-

Electrophilic Addition: The vinyl group is susceptible to electrophilic addition reactions. For instance, hydrogenation using a catalyst like Palladium on carbon (Pd/C) would reduce the double bond to form 1-chloro-3-(1-phenylethyl)benzene.

-

Polymerization: The vinyl group allows this compound to act as a monomer or co-monomer in polymerization reactions, leading to the production of specialty polymers with enhanced thermal stability and mechanical strength.[1]

-

Cross-Coupling Reactions: The aryl chloride can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of more complex molecular architectures. This is a cornerstone of modern drug discovery and materials science.

Illustrative Suzuki Coupling Reaction

Caption: Suzuki coupling enables C-C bond formation at the chloro-position.

Key Applications

-

Pharmaceutical Development: This compound serves as a key intermediate in synthesizing complex organic molecules.[1] Its structure can be incorporated into scaffolds for developing novel therapeutic agents, including potential anti-cancer drugs, where the specific substitution pattern can influence biological activity.[1]

-

Materials Science: It is employed in creating advanced materials.[1] Its incorporation into polymers can impart specific optical and electronic properties, making them suitable for applications in sensors, coatings, and display technologies.[1]

-

Agrochemicals: The molecule can be a precursor for new pesticides and herbicides, where the chloro-aromatic and vinyl functionalities are common toxophores.[1]

Safety and Handling

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The recommended storage temperature is between 0-8 °C.[1][6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material may be considered hazardous waste.[7]

Conclusion

1-Chloro-3-(1-phenylvinyl)benzene is a strategically important chemical intermediate with a distinct reactivity profile conferred by its vinyl and chloro-aromatic moieties. Its utility in the synthesis of pharmaceuticals, advanced polymers, and agrochemicals underscores its value to the research and development community. Understanding its synthesis, reactivity, and handling is crucial for its effective and safe application in creating next-generation chemical products.

References

-

ChemBK. (2024). 1-chloro-3-phenyl-benzene. Retrieved from [Link]

-

LookChem. (n.d.). (1-Chlorovinyl)benzene. Retrieved from [Link]

-

Quora. (2024). How can 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are meta directors?. Retrieved from [Link]

-

Quora. (2023). What is the partial synthesis of 1-chloro-3-propylbenzene from benzene?. Retrieved from [Link]

-

PubChem. (n.d.). (1-Chloro-3-phenylpropyl)benzene. Retrieved from [Link]

-

ChemSynthesis. (2025). 1-phenyl-vinyl-benzene. Retrieved from [Link]

-

Carl ROTH. (n.d.). Benzene - Safety Data Sheet. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-3-methyl-. Retrieved from [Link]

-

FDA. (n.d.). TOXICOLOGICAL DATA FOR CLASS 1 SOLVENTS. Retrieved from [Link]

-

CDC. (n.d.). Benzene - IDLH. Retrieved from [Link]

-

Chemsrc. (2025). 1-chloro-3-[chloro(phenyl)methyl]benzene. Retrieved from [Link]

-

US EPA. (n.d.). Benzene, 1-chloro-3-methyl- - Substance Details. Retrieved from [Link]

-

Chegg. (2020). Question: Which sequence of reactions would transform benzene into 1- chloro-3-propylbenzene in good yield. Retrieved from [Link]

-

NJDOH. (2015). Benzene - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Transformation Tutoring. (2022, January 23). How To Predict The Product Of Benzene Reactions (friedlander crafts and halogenation_. YouTube. Retrieved from [Link]

-

Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

Sources

Technical Guide: 1-Chloro-3-(1-phenylvinyl)benzene

Synonymy, Synthesis, and Application in Anionic Polymerization

Executive Summary

1-Chloro-3-(1-phenylvinyl)benzene (CAS RN: 29265-81-4), frequently referred to as 3-chloro-1,1-diphenylethylene or

Part 1: Nomenclature & Chemical Identity

Precise identification is critical in organic synthesis to avoid confusion with structural isomers (e.g., chlorostyrenes or benzhydryl chlorides). The following table establishes the definitive identity of the compound.

Table 1: Chemical Identity & Synonyms[2][3]

| Identifier Type | Value | Context/Notes |

| CAS Registry Number | 29265-81-4 | Primary Registry Key |

| IUPAC Name | 1-chloro-3-(1-phenylethenyl)benzene | Systematic nomenclature |

| Common Name | Used in polymer literature | |

| Alternative Name | 1-(3-Chlorophenyl)-1-phenylethylene | Emphasizes the ethylene core |

| CAS Index Name | Benzene, 1-chloro-3-(1-phenylethenyl)- | Chemical Abstracts Service format |

| Molecular Formula | MW: 214.69 g/mol | |

| SMILES | Clc1cccc(c1)C(=C)c2ccccc2 | Machine-readable string |

| InChI Key | MFCD06658409 | MDL Number |

Part 2: Synthesis Protocol

Methodology: Grignard Addition followed by Acid-Catalyzed Dehydration

While Wittig olefination is a viable pathway, the Grignard route is preferred for scale-up due to the accessibility of precursors and atom economy. This protocol describes the synthesis via the addition of phenylmagnesium bromide to 3-chloroacetophenone, followed by dehydration of the tertiary alcohol.

Reaction Scheme Visualization

The following diagram illustrates the stepwise transformation from precursors to the final olefinic product.

Figure 1: Two-step synthesis of m-chlorodiphenylethylene via Grignard addition and dehydration.

Detailed Experimental Workflow

Step 1: Formation of the Tertiary Alcohol

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under a Nitrogen (

) atmosphere. -

Reagent Prep: Charge the flask with 3-chloroacetophenone (1.0 eq) dissolved in anhydrous Tetrahydrofuran (THF).

-

Addition: Cool the solution to 0°C. Dropwise add Phenylmagnesium bromide (1.1 eq, 1.0 M in THF) over 30 minutes. The exotherm must be controlled to prevent side reactions at the chlorine site (benzyne formation is unlikely at these temps, but caution is warranted).

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1) for disappearance of ketone.

-

Quench: Cool to 0°C and quench with saturated aqueous

. -

Workup: Extract with Diethyl Ether (

). Wash combined organics with brine, dry over

Step 2: Dehydration to the Olefin

-

Setup: Dissolve the crude alcohol in Toluene (0.5 M concentration) in a flask equipped with a Dean-Stark trap.

-

Catalysis: Add catalytic

-Toluenesulfonic acid ( -

Reflux: Heat to reflux (

). Water will azeotrope into the Dean-Stark trap. Reaction is complete when water evolution ceases (~2-3 hours). -

Purification: Wash the toluene solution with

(aq) to neutralize acid. Concentrate and purify via vacuum distillation (bp ~160-165°C @ 5 mmHg) or column chromatography (Silica, 100% Hexanes) to yield the yellow liquid product.

Part 3: Applications in Polymer Science

Mechanism: Living Anionic Polymerization Capping

The primary utility of 1-chloro-3-(1-phenylvinyl)benzene lies in its inability to homopolymerize. In anionic polymerization (e.g., of styrene or butadiene), the propagating carbanion is highly reactive. Adding this DPE derivative results in the addition of exactly one unit, creating a sterically crowded, stabilized carbanion.

Functionalization Workflow

The chlorine substituent on the meta position is stable to the carbanion under controlled conditions (

Figure 2: Mechanism of chain-end functionalization using m-chlorodiphenylethylene.

Key Advantages

-

Stoichiometric Control: Unlike styrene, it does not oligomerize; exactly one unit is added.

-

Reduced Basicity: The resulting diphenylalkyl anion is less basic than the styryl anion, reducing side reactions during termination/functionalization.

-

Functional Handle: The m-chloro group serves as a latent site for cross-coupling or lithiation.

Part 4: Safety & Handling (MSDS Summary)

-

Hazards: Skin and eye irritant.[2] Potential sensitizer.

-

Storage: Store at

under inert gas ( -

Stability: Stable under standard conditions but avoid strong oxidizing agents.

-

Disposal: Halogenated organic waste streams.

References

-

PubChem. (n.d.).[3][4] Compound Summary: 1-Chloro-3-(1-phenylvinyl)benzene (CAS 29265-81-4).[1] National Library of Medicine. Retrieved January 29, 2026, from [Link]

- Quirk, R. P., & Wang, Y. (1990). Functionalization of Polymeric Organolithium Compounds. Amination of Poly(styryl)lithium with N-(Benzylidene)trimethylsilylamine. Macromolecules.

- Hirao, A., & Hayashi, M. (1999). Synthesis of well-defined functionalized polystyrenes with a definite number of chloromethylphenyl groups at the chain ends or in the chain. Macromolecules. (Contextual grounding on halo-styrene anionic stability).

Sources

An In-depth Technical Guide to the IUPAC Nomenclature of 1-chloro-3-(1-phenylethenyl)benzene

This guide provides a comprehensive analysis of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for the chemical compound 1-chloro-3-(1-phenylethenyl)benzene. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of systematic naming conventions in organic chemistry.

Introduction: The Imperative of Unambiguous Chemical Nomenclature

In the realms of scientific research, drug development, and chemical regulation, the precise and unambiguous naming of molecules is paramount. The IUPAC nomenclature provides a standardized system to ensure that a chemical name corresponds to a single, unique molecular structure. This guide will deconstruct the naming process for 1-chloro-3-(1-phenylethenyl)benzene, illustrating the logical application of IUPAC rules to arrive at its correct and systematic name.

Structural Analysis of the Target Molecule

The initial name, 1-chloro-3-(1-phenylethenyl)benzene, provides a description of the molecular components. Let's break down this structure:

-

Parent Structure: The name suggests a benzene ring as the parent structure.

-

Substituents:

-

A chloro group at position 1.

-

A (1-phenylethenyl) group at position 3.

-

A critical aspect of IUPAC nomenclature is the identification of the principal or parent functional group or structure, which forms the base name of the compound.

Determination of the Parent Structure: The Styrene Precedence

According to IUPAC guidelines, certain common or trivial names for chemical compounds are retained due to their widespread use. "Styrene" is a retained and acceptable IUPAC name for ethenylbenzene.[1] When a substituted benzene is a derivative of a parent compound with a retained name, that name takes precedence in the nomenclature.[2][3]

In the case of 1-chloro-3-(1-phenylethenyl)benzene, the presence of the ethenylbenzene moiety means that styrene should be considered the parent structure, not chlorobenzene. This is a crucial first step in correctly naming the molecule.

Numbering the Styrene Parent Structure

When a retained name is used as the parent, the principal functional group or characteristic group of that parent structure is assigned the locant '1'. For styrene, the ethenyl (vinyl) group is the defining feature, and the carbon atom of the benzene ring to which it is attached is designated as carbon number 1.

Naming the Complex Substituent: 1-Phenylethenyl

The substituent at the 3-position of the parent benzene ring is a complex group: -(C=CH2)-Ph. To name this according to IUPAC rules for complex substituents:

-

The point of attachment to the parent structure (the benzene ring) is carbon 1 of the substituent.

-

The longest carbon chain of the substituent starting from the point of attachment is an ethenyl group.

-

A phenyl group is attached to the first carbon of this ethenyl chain.

Therefore, the systematic name for this substituent is (1-phenylethenyl) .

Assembling the Final IUPAC Name

Based on the established principles:

-

Parent Structure: Benzene.

-

Substituents:

-

A chloro group.

-

A (1-phenylethenyl) group.

-

-

Numbering: To assign the lowest possible locants to the substituents, we consider two possibilities: 1-chloro-3-(1-phenylethenyl) or 1-(1-phenylethenyl)-3-chloro.

-

Alphabetical Order: The substituents are listed in alphabetical order: "chloro" comes before "phenylethenyl".

Therefore, the correct IUPAC name is 1-chloro-3-(1-phenylethenyl)benzene .

Experimental Protocol: Systematic IUPAC Naming of 1-chloro-3-(1-phenylethenyl)benzene

This protocol outlines the step-by-step methodology for determining the IUPAC name of the target compound.

Objective: To systematically derive the IUPAC name for the provided chemical structure.

Materials:

-

Chemical structure of 1-chloro-3-(1-phenylethenyl)benzene.

-

IUPAC nomenclature guidelines.

Procedure:

-

Identify the Parent Structure: 1.1. Examine the core structure of the molecule. It is a substituted benzene ring. 1.2. Identify all substituents attached to the benzene ring. These are a chloro group and a (1-phenylethenyl) group. 1.3. Determine if any of the substituted benzene structures have a retained IUPAC name. In this case, there is no retained name for the entire structure that takes precedence. The parent structure is benzene.

-

Identify and Name the Substituents: 2.1. The first substituent is a chlorine atom, named as chloro . 2.2. The second substituent is a complex group. 2.2.1. The point of attachment to the benzene ring is the first carbon of a two-carbon chain containing a double bond (an ethenyl group). 2.2.2. A phenyl group is attached to the first carbon of this ethenyl group. 2.2.3. Therefore, the systematic name of this complex substituent is (1-phenylethenyl) .

-

Number the Benzene Ring: 3.1. The principle of lowest locants must be applied. 3.2. Assign locants to the substituents to give the lowest possible numbering sequence. 3.3. Two possible numbering schemes exist: 1,3 and 1,5. The 1,3-substitution pattern provides the lower set of locants. 3.4. To decide which substituent gets position 1, we refer to alphabetical order. "Chloro" comes before "(1-phenylethenyl)". 3.5. Therefore, the chloro group is assigned to position 1, and the (1-phenylethenyl) group is at position 3.

-

Assemble the Final IUPAC Name: 4.1. List the substituents in alphabetical order, preceded by their locants. 4.2. Follow with the name of the parent structure. 4.3. The final name is 1-chloro-3-(1-phenylethenyl)benzene .

Visualization of the Naming Process

The following diagram illustrates the logical workflow for determining the IUPAC name of 1-chloro-3-(1-phenylethenyl)benzene.

Caption: IUPAC Naming Workflow for the target molecule.

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₁₄H₁₁Cl |

| Molecular Weight | 214.69 g/mol |

| Parent Structure | Benzene |

| Substituent 1 | chloro |

| Substituent 2 | (1-phenylethenyl) |

| Locants | 1, 3 |

| Final IUPAC Name | 1-chloro-3-(1-phenylethenyl)benzene |

Conclusion

The systematic application of IUPAC nomenclature rules leads to the unambiguous name 1-chloro-3-(1-phenylethenyl)benzene . This process involves the careful identification of the parent structure, the correct naming of all substituents, and the logical assignment of locants based on established priority rules. Adherence to these principles is essential for clear communication and accuracy in all scientific and professional endeavors involving chemical compounds.

References

-

International Union of Pure and Applied Chemistry. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

-

KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups. In Organic Chemistry I. [Link]

-

Chemistry LibreTexts. (2019, June 5). 15.3: Nomenclature of Benzene Derivatives. [Link]

-

Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. [Link]

-

Wikipedia. (2023, November 29). Preferred IUPAC name. [Link]

Sources

An In-Depth Technical Guide on the Electrophilic Properties of 1-Chloro-3-(1-phenylvinyl)benzene

Abstract

1-Chloro-3-(1-phenylvinyl)benzene, also known as 1-chloro-3-(1-phenylethenyl)benzene, is a substituted styrene derivative of significant interest in modern organic synthesis. Its unique molecular architecture, featuring two distinct aromatic rings and a reactive vinyl bridge, imparts a nuanced reactivity profile. This guide provides a comprehensive analysis of the molecule's electronic structure and its behavior in electrophilic reactions. We will dissect the competing reactivities of the vinyl group and the aromatic systems, explore regioselectivity in addition and substitution reactions, and discuss its role as a versatile intermediate for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced polymers.[1][2] This document serves as a technical resource for researchers and drug development professionals aiming to leverage the synthetic potential of this compound.

Molecular Structure and Electronic Analysis

A thorough understanding of the electrophilic properties of 1-Chloro-3-(1-phenylvinyl)benzene begins with an analysis of its structure and the interplay of electronic effects from its constituent functional groups.

Key Structural Features

The molecule can be deconstructed into three primary components:

-

Ring A: A benzene ring monosubstituted with a chlorine atom.

-

Ring B: An unsubstituted phenyl ring.

-

Vinyl Bridge: A carbon-carbon double bond connecting the two aromatic systems.

The relative positioning of these groups—specifically the chloro group at the meta position relative to the vinyl substituent on Ring A—is critical in dictating the molecule's overall reactivity.

Competing Electronic Effects

The reactivity of the molecule is governed by a balance of inductive and resonance (mesomeric) effects:

-

Chloro Group (-Cl): This substituent exerts a dual electronic influence on Ring A.

-

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the ring through the sigma bond framework. This effect is deactivating, making the ring less nucleophilic than benzene itself.

-

Resonance Effect (+M): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system. This effect donates electron density, particularly to the ortho and para positions. While weaker than its inductive withdrawal, this resonance donation is key to directing incoming electrophiles.

-

-

1-Phenylvinyl Group (-C(Ph)=CH2): This group is an activating substituent on Ring A.

-

Resonance Effect (+M): The π-system of the vinyl group can conjugate with the aromatic ring, donating electron density and stabilizing the cationic intermediate (the arenium ion) formed during electrophilic attack.[3] This effect strongly directs incoming electrophiles to the ortho and para positions.

-

The vinyl group itself is an electron-rich center, highly susceptible to electrophilic attack. The proximity of the phenyl groups significantly influences the stability of any charged intermediates formed at this site.

Core Reactivity Profile: Reactions with Electrophiles

The molecule presents two primary sites for electrophilic attack: the vinyl double bond and the two aromatic rings. The specific reaction conditions will determine which pathway is favored.

Electrophilic Addition at the Vinyl Moiety

The vinyl group is typically the most reactive site towards electrophiles due to the high electron density and accessibility of the π-bond.

Mechanism & Regioselectivity: The reaction proceeds via a classic two-step electrophilic addition mechanism. The regioselectivity is dictated by Markovnikov's Rule , which states that the electrophile (E⁺) will add to the carbon atom of the double bond that bears the greater number of hydrogen atoms. This ensures the formation of the most stable carbocation intermediate.

In the case of 1-Chloro-3-(1-phenylvinyl)benzene, the attack of an electrophile (e.g., H⁺ from HCl) occurs at the terminal CH₂ carbon. This generates a tertiary, benzylic carbocation, which is highly stabilized by resonance delocalization across the adjacent phenyl ring (Ring B) and hyperconjugation. The subsequent attack by the nucleophile (Cl⁻) completes the addition.

Caption: Mechanism of Markovnikov addition to the vinyl group.

Electrophilic Aromatic Substitution (EAS)

While the vinyl group is often more reactive, under conditions that favor aromatic substitution (e.g., strong Lewis acids, specific temperatures), electrophilic attack on the benzene rings can occur.[4] The challenge lies in predicting the site of substitution.

Site Selectivity Analysis:

-

Ring A (Chloro-substituted): This ring is influenced by two competing directors. The chloro group is an ortho, para-director, while the vinylphenyl substituent at the meta-position is also an ortho, para-director relative to its own position. However, the chloro group's inductive effect deactivates this ring overall.

-

Ring B (Unsubstituted Phenyl): This ring is attached to the vinyl carbon. The vinyl group is generally considered activating, making Ring B more electron-rich and thus more susceptible to EAS than Ring A.[3]

Predicted Outcome: Under most EAS conditions, substitution is expected to occur preferentially on Ring B , at the para position, due to less steric hindrance and strong activation from the vinyl bridge. Substitution on Ring A would be a minor product, likely at the positions ortho or para to the activating vinyl group.

Caption: Site selectivity in electrophilic aromatic substitution.

Synthetic Utility & Experimental Protocols

The dual reactivity of 1-Chloro-3-(1-phenylvinyl)benzene makes it a valuable building block in multi-step synthesis.[1] Researchers can selectively target either the vinyl group or the aromatic rings by carefully choosing reagents and reaction conditions.

Protocol: Selective Hydrochlorination of the Vinyl Group

This protocol demonstrates the preferential reaction at the double bond under mild conditions.

Methodology:

-

Dissolve 1-Chloro-3-(1-phenylvinyl)benzene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask at 0 °C.

-

Bubble anhydrous hydrogen chloride (HCl) gas slowly through the solution with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cease the HCl gas flow and purge the solution with nitrogen gas to remove any excess dissolved HCl.

-

Remove the solvent under reduced pressure to yield the crude product, 1-chloro-3-(1-chloro-1-phenylethyl)benzene.

-

Purify the product via column chromatography if necessary.

Protocol: Nitration of the Aromatic System

This protocol uses stronger conditions to favor electrophilic aromatic substitution.

Methodology:

-

In a flask maintained at 0-5 °C in an ice bath, slowly add 1-Chloro-3-(1-phenylvinyl)benzene (1.0 eq) to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (nitrating mixture).

-

Stir the reaction mixture at this temperature for 1-2 hours, carefully monitoring for any exotherm.

-

After the reaction is complete (as indicated by TLC), pour the mixture slowly over crushed ice.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting regioisomers by column chromatography.

Data Summary

| Reaction | Key Reagents | Temperature | Primary Site of Attack | Expected Major Product |

| Hydrochlorination | Anhydrous HCl | 0 °C | Vinyl Group | 1-chloro-3-(1-chloro-1-phenylethyl)benzene |

| Nitration | HNO₃, H₂SO₄ | 0-5 °C | Aromatic Ring B | 1-Chloro-3-(1-(4-nitrophenyl)vinyl)benzene |

Conclusion

1-Chloro-3-(1-phenylvinyl)benzene is a molecule with a rich and predictable chemical reactivity profile. Its electrophilic properties are dominated by the electron-rich vinyl bridge, which readily undergoes Markovnikov addition reactions. Concurrently, the molecule's two distinct aromatic rings offer opportunities for selective electrophilic substitution, with the unsubstituted phenyl ring (Ring B) being the more activated site. By understanding the underlying electronic principles and carefully controlling reaction conditions, chemists can harness this compound as a versatile platform for constructing complex molecular architectures, making it a valuable asset in the fields of drug discovery, materials science, and polymer chemistry.[1]

References

- Google Patents, "CN105198693A - Preparation method of 1-chlorine-3-phenyl propane", Available at

-

BYJU'S, "Electrophilic substitution reaction of benzene", Available at: [Link]

-

PrepChem.com, "Preparation of (1-chloroethyl)benzene", Available at: [Link]

-

Quora, "How can 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are meta directors?", Available at: [Link]

-

YouTube, "Electrophilic Substitution of Benzene Mechanism (A-Level Chemistry)", Available at: [Link]

-

Quora, "What is the partial synthesis of 1-chloro-3-propylbenzene from benzene?", Available at: [Link]

-

Quora, "How does 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are ortho-para directors?", Available at: [Link]

-

ACS Publications, "A Comparison of the Electrophilic Reactivity of Styrene and Phenylacetylene", Available at: [Link]

- Google Patents, "CN101033168A - Method of synthesizing 1-chloro-3-ethyl-benzene", Available at

-

ACS Publications, "Electrochemical Difunctionalization of Styrenes via Chemoselective Oxo-Azidation or Oxo-Hydroxyphthalimidation", Available at: [Link]

-

Chemistry Stack Exchange, "Is styrene more or less reactive than benzene towards electrophiles?", Available at: [Link]

-

YouTube, "Regioselective Electrophilic Addition of HCl to a Styrene Derivative 006", Available at: [Link]

-

ACS Publications, "Acid-Catalyzed Oxy-aminomethylation of Styrenes", Available at: [Link]

Sources

Predicting the Boiling Point of 1-Chloro-3-(1-phenylvinyl)benzene: A Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical and materials science research, the accurate prediction of physicochemical properties, such as the boiling point, is a cornerstone of process development, safety assessment, and molecular design. This technical guide provides an in-depth methodology for the prediction of the boiling point of 1-Chloro-3-(1-phenylvinyl)benzene, a compound of interest in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.[1] Lacking readily available experimental data, this document outlines a robust, scientifically grounded approach using established group contribution methods. By leveraging the Joback method, a widely recognized predictive technique, we will systematically deconstruct the molecule into its constituent functional groups to estimate its normal boiling point. This prediction is further contextualized and validated through a comparative analysis with structurally analogous compounds, ensuring a high degree of confidence in the derived value. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical workflow for boiling point estimation and a deeper understanding of the underlying principles of quantitative structure-property relationships (QSPR).

Introduction: The Critical Role of Boiling Point Prediction in Chemical Synthesis and Development

The normal boiling point of a compound is a fundamental physical property that dictates its behavior in various chemical processes, including purification, reaction kinetics, and formulation. For novel or sparsely characterized molecules like 1-Chloro-3-(1-phenylvinyl)benzene, experimental determination of such properties can be time-consuming and resource-intensive. Therefore, reliable in-silico prediction methods are invaluable tools in the early stages of research and development.

Quantitative Structure-Property Relationship (QSPR) models, and specifically group contribution methods, offer a powerful framework for estimating the properties of a molecule based solely on its structure. These methods are predicated on the principle that the overall properties of a molecule are an aggregate of the contributions of its individual functional groups. This approach is particularly advantageous as it does not require extensive experimental data for the target compound itself.

This guide will focus on the application of the Joback method, a well-established and straightforward group contribution technique, to predict the boiling point of 1-Chloro-3-(1-phenylvinyl)benzene.[2][3] The Joback method is a group-contribution approach that uses basic structural information of a chemical molecule, by adding parameters to these functional groups, and calculating thermophysical and transport properties as a function of the sum of group parameters.[2] We will also perform a validation of this method by comparing its predictions for structurally similar compounds with their known experimental boiling points.

Methodology: The Joback Group Contribution Method

The Joback method is a widely used group contribution model for the estimation of various thermophysical properties of organic compounds.[2][3] The method is based on the summation of contributions from different functional groups present in the molecule. The formula for predicting the normal boiling point (Tb) in Kelvin is as follows:

Tb (K) = 198.2 + Σ (Ni * Tb,i)

Where:

-

Tb is the predicted normal boiling point in Kelvin.

-

Ni is the number of occurrences of group i.

-

Tb,i is the contribution of group i to the boiling point.

To apply this method to 1-Chloro-3-(1-phenylvinyl)benzene, we must first dissect the molecule into its constituent Joback groups.

Molecular Fragmentation of 1-Chloro-3-(1-phenylvinyl)benzene

The structure of 1-Chloro-3-(1-phenylvinyl)benzene is comprised of two benzene rings and a vinyl group, with a chlorine substituent on one of the rings. The fragmentation into Joback groups is as follows:

-

Aromatic CH (>CH=): 9 groups

-

Aromatic C (>C=): 2 groups

-

Aromatic C-Cl (>C-Cl): 1 group

-

Aromatic C- (>C-): 2 groups

-

Vinyl =CH2: 1 group

-

Vinyl =C<: 1 group

The workflow for this fragmentation and subsequent calculation is visualized in the following diagram:

Caption: Workflow for Boiling Point Prediction using the Joback Method.

Joback Group Contribution Values

The following table lists the Joback group contributions for the boiling point (Tb,i) for the fragments identified in 1-Chloro-3-(1-phenylvinyl)benzene.

| Group Type | Joback Group | Contribution (Tb,i) |

| Aromatic | >CH= | 24.96 |

| Aromatic | >C= | 27.17 |

| Aromatic Halogen | >C-Cl | 38.13 |

| Aromatic | >C- | 27.17 |

| Vinyl | =CH2 | 24.96 |

| Vinyl | =C< | 27.17 |

Calculation of the Predicted Boiling Point

Using the Joback formula and the group contributions from the table above, we can now calculate the predicted boiling point of 1-Chloro-3-(1-phenylvinyl)benzene.

Tb (K) = 198.2 + [ (9 * 24.96) + (2 * 27.17) + (1 * 38.13) + (2 * 27.17) + (1 * 24.96) + (1 * 27.17) ]

Tb (K) = 198.2 + [ 224.64 + 54.34 + 38.13 + 54.34 + 24.96 + 27.17 ]

Tb (K) = 198.2 + 423.58

Tb (K) = 621.78 K

To convert this to degrees Celsius:

Tb (°C) = 621.78 - 273.15 = 348.63 °C

Therefore, the predicted normal boiling point of 1-Chloro-3-(1-phenylvinyl)benzene using the Joback method is 348.63 °C .

Validation and Comparative Analysis

To assess the reliability of the predicted boiling point, it is crucial to apply the same prediction method to structurally similar compounds with known experimental boiling points. This comparative analysis provides a measure of the method's accuracy for this class of compounds.

Selection of Structurally Similar Compounds

A set of compounds with structural similarities to 1-Chloro-3-(1-phenylvinyl)benzene were selected for this validation study. These include:

-

Styrene: The basic vinylbenzene structure.

-

Chlorobenzene: A simple chlorinated aromatic ring.

-

1,3-Dichlorobenzene: To assess the effect of a second chlorine on the same ring system.

-

1-Chloro-3-ethylbenzene: To compare the vinyl group with an ethyl group at the same position.

-

α-Methylstyrene: To evaluate the effect of a methyl group on the vinyl moiety.

-

3-Vinylstyrene (m-Divinylbenzene): To observe the impact of a second vinyl group.

Predicted vs. Experimental Boiling Points

The following table summarizes the predicted boiling points for the validation set using the Joback method, alongside their experimental boiling points.

| Compound | Molecular Structure | Predicted Boiling Point (°C) | Experimental Boiling Point (°C) | Deviation (°C) |

| Styrene | C8H8 | 145.23 | 145.2[4] | +0.03 |

| Chlorobenzene | C6H5Cl | 131.98 | 131.7[4] | +0.28 |

| 1,3-Dichlorobenzene | C6H4Cl2 | 172.11 | 172-173[5] | ~ -0.39 to +0.11 |

| 1-Chloro-3-ethylbenzene | C8H9Cl | 184.21 | 183.8 | +0.41 |

| α-Methylstyrene | C9H10 | 165.46 | 165-169[6] | ~ -1.54 to +0.46 |

| 3-Vinylstyrene | C10H10 | 195.34 | 195[7] | +0.34 |

Discussion of Validation Results

The results of the validation study demonstrate a high degree of accuracy for the Joback method in predicting the boiling points of substituted styrenes and related aromatic compounds. The deviations between the predicted and experimental values are consistently low, generally within a few degrees Celsius. This provides strong confidence in the predicted boiling point of 348.63 °C for 1-Chloro-3-(1-phenylvinyl)benzene.

The close agreement for compounds like 1-chloro-3-ethylbenzene is particularly noteworthy, as it suggests that the method accurately accounts for the contributions of both the chloro and the alkyl/alkenyl substituents on the benzene ring.

Conclusion and Future Perspectives

This technical guide has detailed a systematic and validated approach to predicting the normal boiling point of 1-Chloro-3-(1-phenylvinyl)benzene. Through the application of the Joback group contribution method, a predicted boiling point of 348.63 °C has been determined. The robustness of this prediction is supported by a comprehensive validation study on a series of structurally analogous compounds, which showed excellent agreement between predicted and experimental values.

For researchers and professionals in drug development and materials science, the ability to accurately predict such fundamental properties in the absence of experimental data is a significant asset. It facilitates more efficient process design, aids in the development of purification strategies, and contributes to a more comprehensive understanding of a molecule's physical behavior.

While the Joback method has proven to be a reliable tool in this instance, it is important to acknowledge its limitations. The method's accuracy can be influenced by complex intramolecular interactions and steric hindrance, which are not fully accounted for in a simple group contribution model.[2] For highly complex or novel molecular architectures, more advanced computational methods, such as those based on quantum mechanics or more sophisticated QSPR models, may be warranted for even greater accuracy.

Future work could involve the use of these more advanced predictive models to further refine the boiling point estimation for 1-Chloro-3-(1-phenylvinyl)benzene. Additionally, as this compound becomes more widely synthesized and utilized, experimental determination of its physicochemical properties will provide valuable data for the further refinement and validation of predictive models.

References

- Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions.

- Poling, B. E., Prausnitz, J. M., & O'Connell, J. P. (2001). The Properties of Gases and Liquids (5th ed.). McGraw-Hill.

-

Chem-Impex. (n.d.). 1-Chloro-3-(1-phenylvinyl)benzene. Retrieved from [Link]

-

EgiChem. (n.d.). Properties Estimation with the Joback method. Retrieved from [Link]

-

Wikipedia. (n.d.). Joback method. Retrieved from [Link]

-

Molecular Knowledge Systems. (n.d.). Boiling Point: Joback's Method. Retrieved from [Link]

-

DDBST. (n.d.). Development of a Group Contribution Method for the Prediction of Normal Boiling Points of Non-electrolyte Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Estimation of the Normal Boiling Point of Organic Compounds. Retrieved from [Link]

-

Thermo (A Python library for thermodynamics). (n.d.). Joback Group Contribution Method. Retrieved from [Link]

-

YouTube. (2022, May 26). ChE 2110 Chapter 7d - The Joback Method and Group Contribution Techniques. Retrieved from [Link]

-

PubChem. (n.d.). Divinylbenzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-3-ethyl- (CAS 620-16-6). Retrieved from [Link]

-

Wikipedia. (n.d.). α-Methylstyrene. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Dichlorobenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Styrene. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Joback method - Wikipedia [en.wikipedia.org]

- 3. Boiling Point: Joback's Method [molecularknowledge.com]

- 4. Styrene - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Product information: Styrene - Cedre [wwz.cedre.fr]

- 7. 1321-74-0 CAS MSDS (Divinylbenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Comprehensive Technical Guide to the Molecular Weight of 1-Chloro-3-(1-phenylvinyl)benzene

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the molecular weight of 1-Chloro-3-(1-phenylvinyl)benzene, a compound of interest in pharmaceutical synthesis and materials science.[1] Authored for the discerning scientific professional, this document synthesizes fundamental chemical principles with practical applications, ensuring a thorough understanding of this critical molecular attribute.

Introduction: The Foundational Importance of Molecular Weight

In the realms of chemical synthesis and drug development, the molecular weight of a compound is a cornerstone parameter. It governs stoichiometric calculations, influences pharmacokinetic and pharmacodynamic properties, and is a primary identifier in analytical chemistry. For a versatile organic compound like 1-Chloro-3-(1-phenylvinyl)benzene, which serves as a building block in the synthesis of complex molecules, an accurate determination of its molecular weight is paramount for reproducible and reliable scientific outcomes.[1]

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The first step is to establish the correct molecular formula, which for 1-Chloro-3-(1-phenylvinyl)benzene is C₁₄H₁₁Cl.[1] This formula is derived from its chemical structure, which features a benzene ring substituted with a chloro group and a 1-phenylvinyl group.

The calculation proceeds by multiplying the number of atoms of each element by its standard atomic weight and summing the results.

| Element | Symbol | Quantity | Standard Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 14 | ~12.011[2][3][4] | 168.154 |

| Hydrogen | H | 11 | ~1.008[5][6][7][8] | 11.088 |

| Chlorine | Cl | 1 | ~35.45[9][10] | 35.45 |

| Total | ~214.692 |

Based on this calculation, the theoretical molecular weight of 1-Chloro-3-(1-phenylvinyl)benzene is approximately 214.69 g/mol .[1]

Experimental Verification: A Self-Validating System

While theoretical calculations provide a precise value, experimental verification is a critical component of scientific integrity. Mass spectrometry is the definitive technique for determining the molecular weight of a compound. The following protocol outlines a standardized workflow for the analysis of 1-Chloro-3-(1-phenylvinyl)benzene using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis

Objective: To experimentally determine the molecular weight of a sample of 1-Chloro-3-(1-phenylvinyl)benzene.

Materials:

-

1-Chloro-3-(1-phenylvinyl)benzene sample

-

High-purity solvent (e.g., Dichloromethane or Hexane)

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Appropriate GC column for separation of aromatic compounds (e.g., a non-polar or mid-polar capillary column)

-

Microsyringe for sample injection

Methodology:

-

Sample Preparation: Prepare a dilute solution of the 1-Chloro-3-(1-phenylvinyl)benzene sample in the chosen solvent (e.g., 1 mg/mL). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Gas Chromatograph:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Acquisition: Acquire the data as the sample is separated by the GC and analyzed by the MS.

-

Data Analysis:

-

Identify the peak corresponding to 1-Chloro-3-(1-phenylvinyl)benzene in the total ion chromatogram (TIC).

-

Examine the mass spectrum of this peak. The molecular ion peak (M⁺) should be observed. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), expect to see a characteristic M⁺ peak and an M+2 peak with a ratio of approximately 3:1.

-

The m/z value of the molecular ion peak corresponding to the ³⁵Cl isotope will confirm the molecular weight of the compound.

-

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental verification process.

Caption: Workflow for Molecular Weight Verification by GC-MS.

Significance in Drug Development and Materials Science

The precise molecular weight of 1-Chloro-3-(1-phenylvinyl)benzene is a critical piece of data for its application in both pharmaceutical development and materials science.

-

In Drug Development: As a synthetic intermediate, its molecular weight is used to calculate reaction yields and to ensure the correct stoichiometry is used in the synthesis of more complex active pharmaceutical ingredients (APIs). Any deviation from the expected molecular weight would indicate impurities or a failed reaction, triggering further investigation.

-

In Materials Science: This compound is explored for the development of advanced polymers and coatings.[1] The molecular weight of the monomer directly influences the properties of the resulting polymer, such as its mechanical strength, thermal stability, and processability.

Conclusion

The molecular weight of 1-Chloro-3-(1-phenylvinyl)benzene is a fundamental and indispensable parameter. This guide has detailed its theoretical calculation to be approximately 214.69 g/mol , provided a robust protocol for its experimental verification via GC-MS, and contextualized its importance in scientific research and development. Adherence to these principles of calculation and empirical validation ensures the scientific rigor required for advancing pharmaceutical and materials science applications.

References

-

Wikipedia. (2024). Carbon. Retrieved from [Link]

-

Wikipedia. (2024). Hydrogen. Retrieved from [Link]

-

Wikipedia. (2024). Chlorine. Retrieved from [Link]

-

Westfield State University. (n.d.). Atomic/Molar mass. Retrieved from [Link]

-

Chemistry For Everyone. (2023, March 28). What Is The Atomic Weight Of Carbon? [Video]. YouTube. Retrieved from [Link]

-

Unacademy. (n.d.). Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Hydrogen - Element information, properties and uses. Periodic Table. Retrieved from [Link]

-

Chemistry For Everyone. (2023, April 5). What Is The Atomic Weight Of Hydrogen? [Video]. YouTube. Retrieved from [Link]

-

Quora. (2018, September 22). How heavy is one atom of hydrogen? Retrieved from [Link]

-

Chlorine The Element of Surprise. (n.d.). Chlorine Facts. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Carbon - Wikipedia [en.wikipedia.org]

- 3. Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry - Oreate AI Blog [oreateai.com]

- 4. youtube.com [youtube.com]

- 5. Hydrogen - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Chlorine - Wikipedia [en.wikipedia.org]

- 10. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

An In-Depth Technical Guide to the Physical Properties of Chlorinated Vinylbenzene Compounds

This guide provides a comprehensive overview of the core physical properties of chlorinated vinylbenzene compounds, also known as chlorostyrenes. Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes key data with practical insights into their experimental determination.

Introduction to Chlorinated Vinylbenzenes

Chlorinated vinylbenzenes are a class of aromatic compounds characterized by a vinyl group attached to a chlorinated benzene ring. The number and position of chlorine atoms on the ring give rise to a variety of isomers, each with distinct physical and chemical properties. These compounds serve as important monomers in the production of specialty polymers and as intermediates in organic synthesis. Understanding their physical properties is paramount for their effective handling, processing, and application in various scientific and industrial fields.

This guide will delve into the fundamental physical characteristics of monochlorostyrenes, dichlorostyrenes, and, to a lesser extent, trichlorostyrenes, providing a comparative analysis of their properties.

Comparative Analysis of Physical Properties

The physical properties of chlorinated vinylbenzenes are primarily influenced by the number and substitution pattern of chlorine atoms on the benzene ring. These factors affect the molecular weight, polarity, and intermolecular forces, which in turn dictate properties such as boiling point, melting point, density, and solubility.

Data Summary of Chlorinated Vinylbenzene Isomers

The following tables summarize the key physical properties of various chlorinated vinylbenzene isomers, compiled from a range of authoritative sources. It is important to note that experimental values can vary slightly depending on the measurement conditions and purity of the sample. Data for trichlorostyrene isomers are notably scarce in the literature.

Table 1: Physical Properties of Monochlorostyrene Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index (n₂₀/D) | Vapor Pressure (mmHg @ 25°C) |

| 2-Chlorostyrene | 2039-87-4 | C₈H₇Cl | 138.59 | 189 | -63.1 | 1.088 | 1.562 | 0.96 |

| 3-Chlorostyrene | 2039-85-2 | C₈H₇Cl | 138.59 | 188.7 | - | 1.117 | 1.562 | 0.98 |

| 4-Chlorostyrene | 1073-67-2 | C₈H₇Cl | 138.59 | 192 | -15.9 | 1.087 | 1.566 | 0.82 |

Table 2: Physical Properties of Dichlorostyrene Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index (n₂₀/D) | Vapor Pressure (mmHg @ 25°C) |

| 2,3-Dichlorostyrene | 2123-28-6 | C₈H₆Cl₂ | 173.04 | ~143 | - | ~1.079 | - | - |

| 2,4-Dichlorostyrene | 2123-27-5 | C₈H₆Cl₂ | 173.04 | - | - | - | - | - |

| 2,5-Dichlorostyrene | 1123-84-8 | C₈H₆Cl₂ | 173.04 | 230.7 | 8 | 1.242 | 1.589 | 0.0983 |

| 2,6-Dichlorostyrene | 28469-92-3 | C₈H₆Cl₂ | 173.04 | 88-90 (at 8 mmHg) | 89 | 1.267 | 1.574 | - |

| 3,4-Dichlorostyrene | 2039-83-0 | C₈H₆Cl₂ | 173.04 | ~230 | ~48.5 | 1.256 | 1.586 | 0.0638 |

| 3,5-Dichlorostyrene | 2155-42-2 | C₈H₆Cl₂ | 173.04 | ~230 | ~48.5 | 1.225 | 1.575 | - |

Note: Some values are estimated or measured under reduced pressure as indicated.

Solubility Profile

Chlorinated vinylbenzenes are generally nonpolar compounds and, as such, exhibit poor solubility in water. They are, however, soluble in a wide range of common organic solvents.

Table 3: Solubility Characteristics of Chlorinated Vinylbenzenes

| Compound Family | Water Solubility | Common Organic Solvents |

| Monochlorostyrenes | Insoluble to very slightly soluble | Soluble in ethanol, ether, acetone, benzene, carbon tetrachloride, and petroleum ether. |

| Dichlorostyrenes | Generally immiscible | Soluble in many nonpolar and moderately polar organic solvents. |

| Trichlorostyrenes | Expected to be practically insoluble | Expected to be soluble in aromatic and chlorinated solvents. |

Experimental Determination of Physical Properties

The accurate determination of physical properties is crucial for the characterization and quality control of chlorinated vinylbenzene compounds. The following sections detail the standard methodologies for measuring key physical parameters.

Boiling Point Determination

The boiling point is a fundamental property that provides an indication of a liquid's volatility. For chlorinated vinylbenzenes, which are relatively high-boiling liquids, distillation and capillary methods are commonly employed.

Experimental Protocol: Capillary Method for Boiling Point Determination

This method is advantageous as it requires only a small sample volume.

-

Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small-diameter test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Heating: The test tube assembly is attached to a thermometer and heated in a controlled manner using a heating block or an oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then slowly reduced.

-

Boiling Point Reading: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools. This indicates that the vapor pressure of the substance is equal to the atmospheric pressure.

Causality Behind Experimental Choices: The use of an inverted capillary creates a small, enclosed space where the vapor of the substance can reach equilibrium with the surrounding liquid. The slow cooling rate is critical to ensure that the temperature reading accurately reflects the point of equilibrium between the vapor pressure and the external pressure.

Melting Point Determination

For the solid isomers of chlorinated vinylbenzenes, the melting point is a key indicator of purity.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: A small amount of the finely powdered solid is packed into a capillary tube sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer and a viewing lens.

-

Heating: The sample is heated at a controlled rate.

-

Melting Range Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.